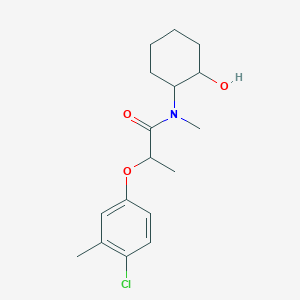![molecular formula C20H25N3O3 B5290767 2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide](/img/structure/B5290767.png)
2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as a selective inhibitor of the protein kinase B (PKB/Akt) pathway, which is a key regulator of cell growth, survival, and metabolism.
Wirkmechanismus
2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide acts as a selective inhibitor of the PKB/Akt pathway by binding to the ATP-binding site of the protein kinase. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of cell growth, survival, and metabolism. The PKB/Akt pathway is often overactivated in cancer cells, leading to uncontrolled growth and proliferation. Inhibition of this pathway by this compound has been shown to induce apoptosis and reduce tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different disease models. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce metastasis. In diabetic animal models, this compound has been found to improve insulin sensitivity, increase glucose uptake, and reduce hyperglycemia. In cardiovascular diseases, this compound has been shown to reduce inflammation, inhibit smooth muscle cell proliferation, and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide in lab experiments has several advantages and limitations. The main advantage is its selective inhibition of the PKB/Akt pathway, which allows for the specific targeting of cancer cells and other disease pathways. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and the need for further optimization to improve its potency and selectivity.
Zukünftige Richtungen
There are several future directions for the research and development of 2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, the combination of this compound with other therapeutic agents may enhance its anti-cancer and anti-inflammatory effects. Further studies are also needed to explore the potential of this compound in different disease models and to elucidate its mechanisms of action in more detail.
Synthesemethoden
The synthesis of 2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide involves the reaction of 2-phenoxypyridine-3-carbaldehyde with 2-amino-2-methyl-1-propanol in the presence of morpholine and acetic acid. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and cardiovascular disorders. This compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the PKB/Akt pathway, which is often overactivated in cancer cells. Additionally, this compound has been found to improve insulin sensitivity and glucose uptake in diabetic animal models and reduce inflammation in cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-18(23-11-13-25-14-12-23)19(24)22-15-16-7-6-10-21-20(16)26-17-8-4-3-5-9-17/h3-10,18H,2,11-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACCWGUJZLTCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{3-[2,3,5,6-tetrafluoro-4-(2-methylphenoxy)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5290684.png)
![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5290691.png)
![7-[(cis-4-aminocyclohexyl)methyl]-N-(2-methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5290695.png)
![2-tert-butyl-6-[2-(3-chlorophenoxy)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5290701.png)
![2-{[3-(5-nitro-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5290705.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5290730.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5290733.png)
![methyl 2-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5290739.png)
![N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide](/img/structure/B5290746.png)
![3-methyl-N-{2-[1-(3,3,3-trifluoropropyl)piperidin-3-yl]ethyl}but-2-enamide](/img/structure/B5290750.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5290763.png)
![[3-ethyl-1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]methanol](/img/structure/B5290766.png)

![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5290776.png)
